
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione, otherwise known as 6-APMD, is a heterocyclic compound that has a range of scientific and industrial applications. It is a highly versatile compound, with a wide range of potential uses, and has been studied extensively in recent years.
Applications De Recherche Scientifique
Green Synthesis Methodology
A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines involves 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides. This synthesis avoids chromatography and recrystallization, simplifying purification (Ahadi et al., 2014).
Novel Synthesis of Pyrimido[4,5-d]Pyrimidines
The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes produces substituted pyrimido[4,5-d]pyrimidines. This process has been applied to create diverse pyrimido[4,5-d]pyrimidin-2,4-dione ring systems (Hamama et al., 2012).
Rhenium Tricarbonyl Core Complexes
Modifications of thymidine and uridine at the ribose positions, including reactions with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, have led to novel rhenium tricarbonyl complexes. These complexes are characterized using various spectroscopic techniques (Wei et al., 2005).
Optical and Nonlinear Optical Applications
Novel pyrimidine-based bis-uracil derivatives synthesized from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione show potential for optical and nonlinear optical (NLO) device fabrications. Their kinetic, thermal stabilities, and NLO properties were assessed computationally (Mohan et al., 2020).
Synthesis of Pyrimidine Derivatives
Research on synthesizing new pyrimidine derivatives, such as 7-amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, contributes to the development of compounds with potential biological activities (Zhou et al., 2007).
Antimicrobial Activity of Pyrimidine Derivatives
6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, derived from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, exhibit antimicrobial activity against various bacterial strains. This research provides insights into developing new antibacterial agents (Vlasov et al., 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of pyridine-4-carbaldehyde with urea to form 4-(pyridin-4-ylmethyl)urea, which is then reacted with ethyl cyanoacetate to form ethyl 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The ethyl group is then removed using hydrochloric acid to yield the final product.", "Starting Materials": [ "Pyridine-4-carbaldehyde", "Urea", "Ethyl cyanoacetate", "Hydrochloric acid" ], "Reaction": [ "React pyridine-4-carbaldehyde with urea in ethanol to form 4-(pyridin-4-ylmethyl)urea", "React 4-(pyridin-4-ylmethyl)urea with ethyl cyanoacetate in ethanol to form ethyl 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione", "Remove the ethyl group using hydrochloric acid to yield the final product" ] } | |
Numéro CAS |
179486-52-3 |
Nom du produit |
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.216 |
Nom IUPAC |
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16) |
Clé InChI |
BCQLLAQLHGKDGV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



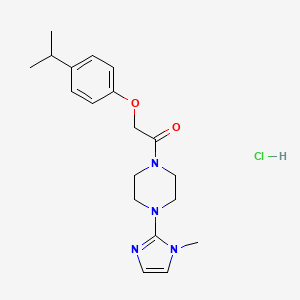

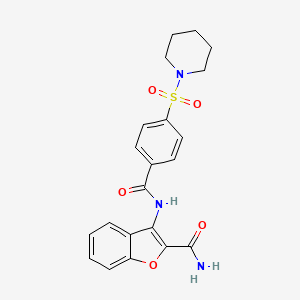
![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)
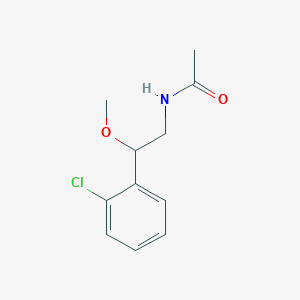
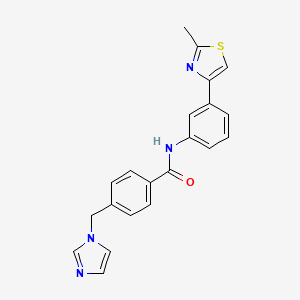

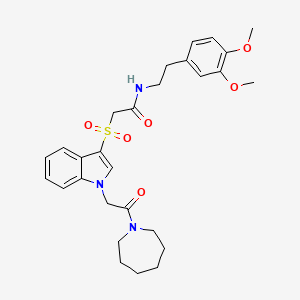

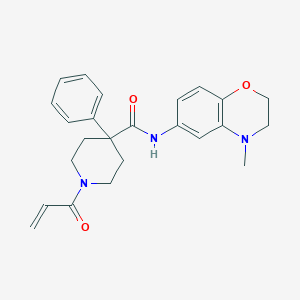
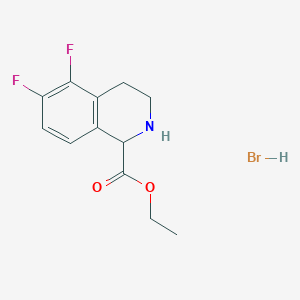
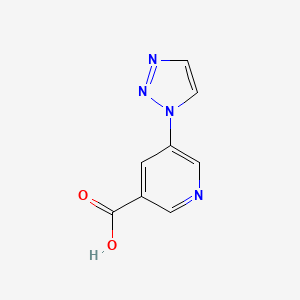
![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)